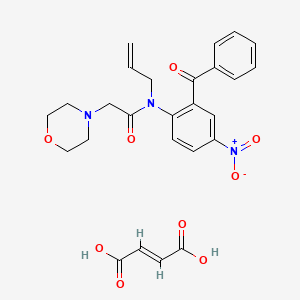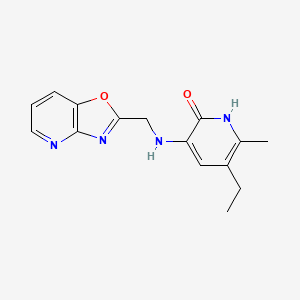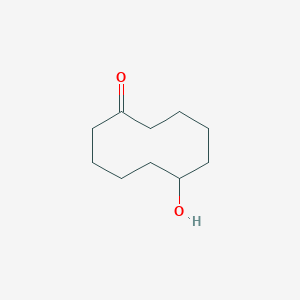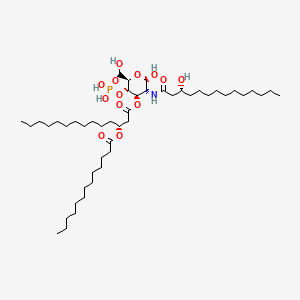
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxotridecyl)oxy)tetradecanoate), (2(R),3(R))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxotridecyl)oxy)tetradecanoate), (2®,3®)-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes glucose, phosphate, and fatty acid moieties. It is often studied for its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, selective phosphorylation, and esterification reactions. The process begins with the protection of the hydroxyl groups on the glucose molecule, followed by the introduction of the fatty acid chains through esterification. The final steps involve the phosphorylation of the glucose molecule and the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent composition. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield gluconic acid derivatives, while reduction of the carbonyl groups can produce polyols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry.
Biology
In biological research, this compound is investigated for its potential role in cellular processes. Its structural similarity to natural biomolecules allows it to interact with biological systems, making it a useful tool for studying metabolic pathways and enzyme functions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to mimic natural biomolecules suggests it could be used in drug development, particularly for targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the development of novel materials and as a precursor for the synthesis of specialized chemicals. Its unique properties make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The glucose moiety allows it to be recognized by glucose transporters and enzymes, while the fatty acid chains enable it to interact with lipid membranes. These interactions can modulate cellular processes, such as signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxoundecyl)oxy)tetradecanoate), (2®,3®)-
- D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxotridecyl)oxy)tetradecanoate), (2(S),3(S))-
Uniqueness
The uniqueness of this compound lies in its specific combination of glucose, phosphate, and fatty acid moieties. This unique structure allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific arrangement of its functional groups.
Eigenschaften
CAS-Nummer |
125034-36-8 |
|---|---|
Molekularformel |
C47H90NO13P |
Molekulargewicht |
908.2 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3R)-3-tridecanoyloxytetradecanoate |
InChI |
InChI=1S/C47H90NO13P/c1-4-7-10-13-16-19-22-25-28-31-34-42(52)58-39(33-30-27-24-21-18-15-12-9-6-3)36-43(53)60-46-44(47(54)59-40(37-49)45(46)61-62(55,56)57)48-41(51)35-38(50)32-29-26-23-20-17-14-11-8-5-2/h38-40,44-47,49-50,54H,4-37H2,1-3H3,(H,48,51)(H2,55,56,57)/t38-,39-,40-,44-,45-,46-,47-/m1/s1 |
InChI-Schlüssel |
MAFLIHVUZMZHJT-LGWVHCHHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)O)NC(=O)C[C@@H](CCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)O)NC(=O)CC(CCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




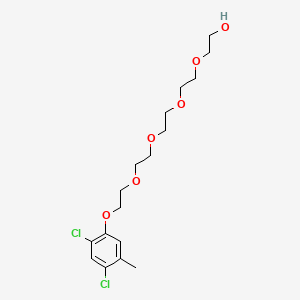
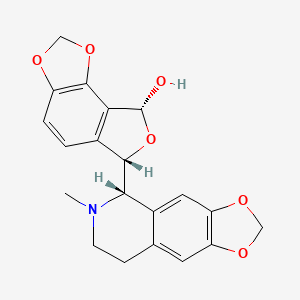
![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
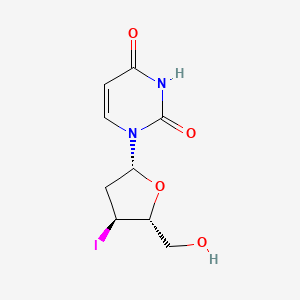
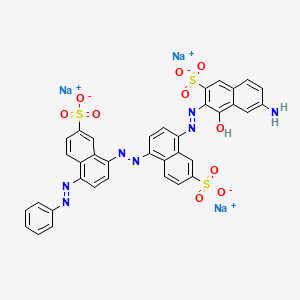
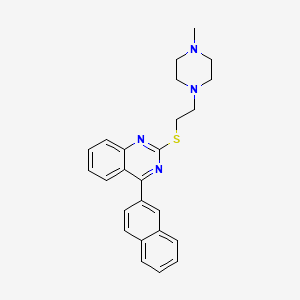
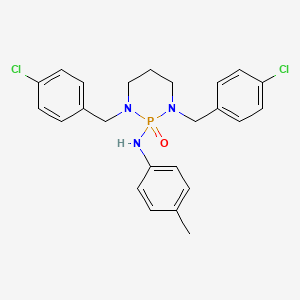
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
